Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane
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Overview
Description
Cis-6,6-Difluoro-3-Azabicyclo[320]Heptane is a chemical compound with the molecular formula C6H9F2N It is known for its unique bicyclic structure, which includes a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids, and the process may require careful control of temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an amine or an alcohol. Substitution reactions can introduce various functional groups, such as hydroxyl or amino groups .
Scientific Research Applications
Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various applications .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-3-Azabicyclo[3.1.0]Hexane
- 6,6-Dichloro-3-Azabicyclo[3.2.0]Heptane
- 6,6-Dibromo-3-Azabicyclo[3.2.0]Heptane
Uniqueness
Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C6H9F2N |
---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
(1S,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-4-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
GETFYARBJRZNMZ-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2C1(F)F |
Canonical SMILES |
C1C2CNCC2C1(F)F |
Origin of Product |
United States |
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